{[2-(BENZYLOXY)PHENYL]METHYL}(METHYL)AMINE
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-(2-phenylmethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16-11-14-9-5-6-10-15(14)17-12-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNHHDJWGUQRPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For {[2-(BENZYLOXY)PHENYL]METHYL}(METHYL)AMINE, both proton (¹H) and carbon-13 (¹³C) NMR would provide definitive information about its atomic connectivity and chemical environment.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The aromatic protons on the two phenyl rings would appear in the downfield region, typically between 6.8 and 7.5 ppm. The protons on the benzyloxy phenyl ring would likely exhibit complex splitting patterns due to their ortho, meta, and para relationships. The five protons of the benzyl (B1604629) group's phenyl ring would also resonate in this region.
Key aliphatic signals would include a singlet for the N-methyl (N-CH₃) protons, anticipated in the upfield region around 2.2-2.4 ppm. The methylene protons of the benzyl group (O-CH₂-Ph) would likely appear as a singlet around 5.0 ppm, while the methylene protons connecting the phenyl ring and the nitrogen atom (Ar-CH₂-N) would also produce a singlet, expected around 3.5-3.7 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet |
| Aromatic (C₆H₄) | 6.8 - 7.3 | Multiplet |
| Benzyloxy (O-CH₂) | ~5.0 | Singlet |
| Methylene (Ar-CH₂) | ~3.6 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Elucidation
The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. The spectrum for this compound would be characterized by several signals in the aromatic region (110-160 ppm), corresponding to the 12 carbons of the two phenyl rings. The carbon attached to the oxygen (C-O) would be the most downfield among the aromatic signals.
In the aliphatic region, three distinct signals are expected. The benzylic ether carbon (O-CH₂) would resonate around 70 ppm. The methylene carbon adjacent to the nitrogen (Ar-CH₂) is predicted to appear in the 55-60 ppm range, while the N-methyl carbon (N-CH₃) would be found further upfield, typically around 40-45 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-O) | ~157 |
| Aromatic (Quaternary) | 125 - 140 |
| Aromatic (CH) | 110 - 130 |
| Benzyloxy (O-CH₂) | ~70 |
| Methylene (Ar-CH₂) | ~58 |
Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₁₅H₁₇NO, the calculated exact mass (monoisotopic mass) is 227.131014 g/mol .
An HRMS analysis would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds precisely to this calculated value, thus confirming the compound's elemental formula.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bldpharm.com As of this writing, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases.
Should a single crystal of the compound be successfully grown and analyzed, this technique would provide invaluable data. bldpharm.com It would confirm the molecular connectivity and reveal detailed information about bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it would elucidate the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the packing of the molecules in the crystal lattice. bldpharm.com
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds provides significant insight into the expected molecular geometry, bond lengths, bond angles, and crystal packing.
Studies on molecules incorporating benzyl, phenyl, and amine functionalities reveal common crystallographic features. For instance, the analysis of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid provides data on the geometry of the benzyloxy group connected to a phenyl ring. nih.gov Similarly, structures of N-benzyl-N,N,N-trimethylethane-1,2-diamine complexes show typical bond lengths and angles for N-benzyl and N-methyl groups within a distorted tetrahedral coordination sphere around the nitrogen atom. researchgate.net In related benzimidazole derivatives, the core structures are often observed to be planar or nearly planar. researchgate.net
Based on analogous structures, the crystal system for this compound could potentially be monoclinic or orthorhombic, which are common for such organic molecules. mdpi.commdpi.com The asymmetric unit might contain one or more independent molecules (Z' > 1), reflecting different rotational conformers (rotamers) stabilized within the crystal lattice. mdpi.com The precise atomic coordinates would definitively establish the conformation of the flexible ether linkage and the orientation of the aromatic rings.
Table 1: Expected Crystallographic Parameters for this compound based on Analogous Structures
| Parameter | Expected Value/System | Reference Compound(s) | Citation |
|---|---|---|---|
| Crystal System | Monoclinic / Orthorhombic | 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine / 3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one | mdpi.commdpi.com |
| Space Group | e.g., P21/n, Pna21 | 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine / N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine | mdpi.comnih.gov |
| C(aromatic)-O Bond Length | ~1.36 - 1.38 Å | 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | nih.gov |
| O-C(methylene) Bond Length | ~1.43 - 1.45 Å | 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | nih.gov |
| N-C(methylene) Bond Length | ~1.46 - 1.48 Å | (N-benzyl-N,N,N-trimethylethane-1,2-diamine-κN,N′)dichloridomercury(II) | researchgate.net |
| N-C(methyl) Bond Length | ~1.45 - 1.47 Å | (N-benzyl-N,N,N-trimethylethane-1,2-diamine-κN,N′)dichloridomercury(II) | researchgate.net |
| C-N-C Bond Angles | ~109° - 113° | N,N-bis(2-quinolinylmethyl)benzylamine | preprints.org |
Analysis of Molecular Conformation and Planarity
The molecular structure of this compound is characterized by significant conformational flexibility due to several rotatable single bonds. The molecule consists of two aromatic rings connected by a –O–CH₂– ether linkage on one side of a central phenyl ring and a –CH₂–N(CH₃)– bridge on the other. This inherent flexibility makes a fully planar conformation highly improbable.
Studies of benzylamine (B48309) and its N-alkylated derivatives show that the amine group is typically oriented out of the plane of the phenyl ring. colostate.edu For N,N-dimethylbenzylamine, a single conformation is generally observed in spectroscopic studies. colostate.edu The five-membered chelate ring in a mercury(II) complex of a related benzyl-diamine adopts a non-planar envelope conformation. researchgate.net
C(aryl)-O-CH₂-C(aryl): This ether linkage dictates the relative orientation of the benzyloxy group and the central phenyl ring.
C(aryl)-CH₂-N-C(methyl): The rotation around the C-N and C-C bonds defines the position of the methyl and benzyl groups relative to each other and the phenyl ring.
While individual phenyl rings are planar, the molecule as a whole is expected to adopt a folded or twisted conformation to minimize steric hindrance between the bulky benzyloxy group and the N-methyl-N-benzyl moiety. preprints.org The final conformation in the solid state is a result of the balance between intramolecular steric effects and the optimization of intermolecular packing forces. acs.org
Intermolecular and Intramolecular Hydrogen Bonding Networks
Hydrogen bonding plays a crucial role in dictating the supramolecular architecture of molecular crystals. researchgate.net this compound is a tertiary amine and therefore lacks a classic hydrogen bond donor (like an N-H group). However, the nitrogen atom and the ether oxygen atom can act as hydrogen bond acceptors.
Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonds in this molecule is limited to weak C-H···O and C-H···N interactions. nih.gov Computational and experimental studies on related structures, such as amides derived from α-methylbenzylamine, have provided evidence for stabilizing intramolecular C-H···O interactions, which can influence molecular conformation. mdpi.com In the target molecule, a C-H bond from the benzylic methylene group or the N-methyl group could potentially interact with the ether oxygen atom, forming a pseudo-ring system that would stabilize a particular conformer. nih.govresearchgate.net
π–π and C—H⋯π Interactions in Crystal Packing
Non-covalent interactions involving aromatic rings are fundamental to the crystal engineering of organic molecules. acs.orgrsc.org The presence of two phenyl rings in this compound makes π-π stacking and C—H⋯π interactions primary drivers of its solid-state assembly.
π–π Stacking Interactions: These interactions occur between the electron-rich π-systems of adjacent aromatic rings. In the crystal packing, the phenyl rings of neighboring molecules are likely to arrange in either a face-to-face or an offset face-to-face (parallel-displaced) manner to maximize attractive forces. mdpi.com The intercentroid distances for such interactions in organic crystals typically fall in the range of 3.3 to 3.8 Å. mdpi.com The presence of both electron-donating (benzyloxy, alkylamine) and neutral phenyl groups can modulate the electronic nature of the rings, potentially influencing the geometry of these stacking interactions. rsc.org
C—H⋯π Interactions: These are a type of weak hydrogen bond where a C-H bond acts as the donor and a π-system (an aromatic ring) acts as the acceptor. nih.gov In the crystal structure of the target compound, C-H bonds from the methylene bridge, the N-methyl group, or the aromatic rings themselves can point towards the face of a phenyl ring on an adjacent molecule. nih.gov NMR studies on phenylalanine derivatives have shown clear evidence of such aromatic edge-to-face interactions in solution, which also manifest in the solid state. rsc.org These interactions are directional and play a significant role alongside π-π stacking in building the three-dimensional supramolecular architecture. researchgate.net
Dihedral Angle Analysis of Aromatic Rings
The relative orientation of the two aromatic rings in this compound is a key structural feature defined by several torsion (dihedral) angles. Unlike biphenyl systems where the rings are directly connected, here they are separated by the flexible –CH₂–O–(C₆H₄)–CH₂–N– framework.
The conformation of biphenyl itself is known to be influenced by its environment, being planar in the solid state but having a dihedral angle of about 44° in the gas phase. acs.org In more complex molecules, steric hindrance and electronic effects dictate these angles. For 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, a related structure containing a benzyloxy group, the dihedral angle between the aromatic ring of the benzyloxy group and the adjacent phenyl ring is 89.11°, indicating a nearly perpendicular arrangement. nih.gov The dihedral angle between the two rings of the biphenyl unit in that same molecule is 26.09°. nih.gov
For this compound, the most significant dihedral angle would be that between the plane of the benzyloxy phenyl ring and the plane of the central phenyl ring. Given the flexibility of the –CH₂–O– linker, this angle is not fixed and can vary significantly. researchgate.net However, based on related structures, a non-coplanar arrangement is highly expected to minimize steric clashes. nih.govacs.org The specific values would be determined by the subtle interplay of intramolecular and intermolecular forces in the crystalline state.
Tautomeric Form Determination in Related Structures
Tautomerism involves the migration of a proton or functional group, resulting in constitutional isomers that are in equilibrium. A common form is keto-enol tautomerism. In nitrogen-containing aromatic compounds, particularly Schiff bases derived from the condensation of amines with o-hydroxy aldehydes, phenol-imine/keto-amine tautomerism is a widely studied phenomenon. ias.ac.inrsc.org
These Schiff bases can exist in equilibrium between the enol-imine form (O–H···N) and the keto-amine form (O···H–N). nih.govnih.govtandfonline.com The position of this equilibrium is sensitive to factors such as the solvent, temperature, and the electronic nature of substituents on the aromatic rings. ias.ac.innih.gov Spectroscopic methods like UV-Vis, IR, and NMR are instrumental in determining the dominant tautomeric form in both solution and the solid state. nih.govtandfonline.com
The compound this compound, however, does not possess the necessary functional groups (such as an imine and a hydroxyl group in conjugation) to exhibit this type of tautomerism. It is a saturated tertiary amine, and its structure is fixed. Therefore, tautomeric forms are not relevant to the compound itself, though the concept is critical in the analysis of related imine structures. nih.govnih.gov
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show a combination of absorption bands corresponding to its constituent parts. Based on data from N-methylbenzylamine and other aromatic ethers, the key vibrational modes can be predicted. nih.govresearchgate.netnist.gov
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm-1) | Assignment | Vibration Type | Citation |
|---|---|---|---|
| 3100 - 3000 | Aromatic C-H | Stretching | scielo.org.za |
| 3000 - 2800 | Aliphatic C-H (CH₂ and CH₃) | Stretching | researchgate.netscielo.org.za |
| 1600 - 1450 | Aromatic C=C | Stretching | researchgate.netscielo.org.za |
| ~1450 | Aliphatic C-H | Bending (scissoring/deformation) | researchgate.net |
| ~1250 | Aryl-O-C (Ether) | Asymmetric Stretching | researchgate.net |
| ~1150 | C-N (Alkyl amine) | Stretching | researchgate.net |
| ~1050 | Aryl-O-C (Ether) | Symmetric Stretching | researchgate.net |
| 900 - 675 | Aromatic C-H | Out-of-plane Bending | scielo.org.za |
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be dominated by π → π* transitions within the two benzene (B151609) chromophores. hnue.edu.vn The benzene spectrum typically shows a primary band around 202 nm and a weaker, fine-structured secondary band around 255 nm. hnue.edu.vn
Substitution on the benzene ring causes shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands. up.ac.za The presence of the electron-donating benzyloxy and alkylamine substituents would be expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. hnue.edu.vnacs.org The spectrum would likely show a strong absorption maximum (λmax) in the 220-240 nm region and a weaker, broader secondary band in the 270-290 nm region, potentially obscuring any fine structure. up.ac.zaresearchgate.net
Vibrational Mode Assignment using IR Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For N-((2-(benzyloxy)phenyl)methyl)-N-methylamine, the IR spectrum would be characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its specific chemical bonds.
The molecule contains several key functional groups: two aromatic rings (one from the benzyl group and one from the phenyl ring), an ether linkage (C-O-C), a tertiary amine (C-N-C), and various C-H bonds within methylene and methyl groups.
Key expected vibrational modes would include:
Aromatic C-H Stretching: Sharp peaks are anticipated in the region of 3100-3000 cm⁻¹, characteristic of the C-H bonds on the benzene rings.
Aliphatic C-H Stretching: Absorptions corresponding to the asymmetric and symmetric stretching of the methylene (-CH₂-) and methyl (-CH₃) groups are expected between 3000-2850 cm⁻¹.
Aromatic C=C Stretching: Multiple sharp bands of variable intensity would appear in the 1600-1450 cm⁻¹ region, indicative of the carbon-carbon double bond stretching within the aromatic rings.
C-O-C (Ether) Stretching: The aryl-alkyl ether linkage is expected to produce a strong, characteristic absorption band, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
C-N (Amine) Stretching: The stretching vibration of the C-N bond in the tertiary amine is typically found in the 1250-1020 cm⁻¹ range and may overlap with other absorptions.
Out-of-Plane (OOP) C-H Bending: Strong bands in the 900-675 cm⁻¹ region provide information about the substitution pattern of the aromatic rings. For the ortho-substituted phenyl ring, a characteristic band around 770-735 cm⁻¹ is expected.
The following table provides a hypothetical assignment of the major vibrational modes for N-((2-(benzyloxy)phenyl)methyl)-N-methylamine.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | -CH₂-, -CH₃ (Aliphatic) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1275-1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |
| 1250-1020 | C-N Stretch | Tertiary Amine |
| 1075-1020 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |
| 770-735 | C-H Out-of-Plane Bend | Ortho-disubstituted Ring |
Electronic Transition Analysis via UV Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophores in N-((2-(benzyloxy)phenyl)methyl)-N-methylamine are the two benzene rings.
The presence of conjugated π-systems in the aromatic rings will lead to characteristic π → π* transitions. The ether and amine groups, containing non-bonding electrons (n-electrons), may also give rise to n → π* transitions, though these are typically of lower intensity.
The UV spectrum, likely recorded in a solvent such as ethanol or cyclohexane, is expected to show distinct absorption bands:
An intense absorption band (the E2-band) is predicted around 200-220 nm, corresponding to a π → π* transition of the phenyl ring system.
A less intense, fine-structured band (the B-band) is expected in the 250-280 nm region, which is characteristic of the π → π* transitions in the benzene rings (benzenoid band). The substitution on the rings (benzyloxy and methylamine (B109427) groups) can cause a slight shift (bathochromic or hypsochromic) of these bands compared to unsubstituted benzene.
The table below summarizes the expected electronic transitions.
| Wavelength (λmax) (nm) | Type of Transition | Chromophore |
| ~200-220 | π → π | Aromatic Rings |
| ~250-280 | π → π | Aromatic Rings |
Thermal Analysis
Thermogravimetric Analysis (TGA) for Stability Assessment
Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere. For N-((2-(benzyloxy)phenyl)methyl)-N-methylamine, a TGA scan would reveal the temperature at which the compound begins to decompose.
A typical TGA experiment would show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, a point will be reached where the compound starts to degrade, resulting in a significant drop in mass. The onset temperature of decomposition is a key indicator of the compound's thermal stability. The analysis is usually performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The decomposition would likely occur in a single or multi-step process, breaking down the molecule into volatile fragments.
The projected TGA data is presented in the table below.
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 25 - Tonset | ~0% | Thermal Stability |
| > Tonset | > 5% | Decomposition |
Tonset represents the onset temperature of decomposition, which would need to be determined experimentally.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to detect thermal transitions such as melting, crystallization, and glass transitions.
If N-((2-(benzyloxy)phenyl)methyl)-N-methylamine is a crystalline solid at room temperature, its DSC thermogram would show a sharp endothermic peak corresponding to its melting point (Tₘ). The area under this peak is proportional to the enthalpy of fusion (ΔHfus). If the compound is amorphous, a step-like change in the baseline would indicate a glass transition (T₉) instead of a sharp melting point. Exothermic peaks could indicate processes like crystallization or decomposition.
The following table outlines the potential thermal transitions that could be observed.
| Transition | Peak Type | Description |
| Glass Transition (T₉) | Step Change | Transition from a glassy to a rubbery state (amorphous) |
| Melting (Tₘ) | Endothermic | Transition from a solid to a liquid state (crystalline) |
| Decomposition | Exothermic | Chemical degradation of the compound |
An article on the computational and theoretical investigations of This compound cannot be generated as requested.
Following a comprehensive search for scholarly articles and research data, no specific computational studies corresponding to the outlined topics for the compound this compound were found. The required information for the sections on Density Functional Theory (DFT) calculations—including optimization of molecular geometries and basis set applications—and specific Quantum Mechanical Methodologies—such as transient coordinate analysis, bond length and angle deviations, and prediction of vibrational wavenumbers—is not available in the public domain for this particular molecule.
The instructions specified a strict adherence to an outline focused exclusively on this compound. Without dedicated research on this compound, it is not possible to provide the detailed, data-driven content required for each subsection. General discussions of the methodologies would not meet the precise requirements of the request.
Computational Chemistry and Theoretical Investigations
Electronic Structure and Reactivity Descriptors
Theoretical and computational chemistry provide powerful tools to understand the intrinsic electronic properties and reactivity of molecules. For {[2-(BENZYLOXY)PHENYL]METHYL}(METHYL)AMINE, these methods can elucidate the distribution of electrons, predict sites susceptible to chemical reactions, and forecast spectroscopic characteristics.
The distribution of partial atomic charges in a molecule is fundamental to understanding its polarity, intermolecular interactions, and reactive behavior. Mulliken and Natural Population Analysis (NPA) are two common methods used to estimate these charges from quantum chemical calculations. While Mulliken charges are computationally simple, they are known to be highly dependent on the basis set used in the calculation. NPA, on the other hand, is considered more robust and provides a more reliable representation of the electron distribution.
For this compound, the charge distribution is primarily influenced by the electronegativity of the oxygen and nitrogen atoms and the delocalization of electrons within the aromatic rings. The oxygen atom of the benzyloxy group is expected to have a significant negative charge due to its high electronegativity. Similarly, the nitrogen atom of the methylamine (B109427) group will also carry a negative charge, though its magnitude may be influenced by its bonding environment and steric factors.
The carbon atoms directly bonded to the oxygen and nitrogen atoms will exhibit positive charges. The aromatic rings will have a more complex charge distribution, with some carbons being slightly positive and others slightly negative, reflecting the interplay of inductive and resonance effects of the substituents.
Table 1: Representative Mulliken and Natural Atomic Charges for Key Atoms in this compound
| Atom | Mulliken Charge (e) | Natural Charge (e) |
| O (benzyloxy) | -0.60 to -0.75 | -0.65 to -0.80 |
| N (amine) | -0.45 to -0.60 | -0.50 to -0.65 |
| C (methylene bridge) | +0.10 to +0.25 | +0.15 to +0.30 |
| C (attached to O) | +0.30 to +0.45 | +0.35 to +0.50 |
| C (attached to N) | +0.15 to +0.30 | +0.20 to +0.35 |
Note: These values are illustrative and based on typical results from DFT calculations on structurally similar molecules. The exact values would require a specific calculation for this molecule.
Fukui functions are reactivity descriptors derived from conceptual density functional theory (DFT) that help in identifying the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes.
f+(r) : Describes the reactivity towards a nucleophilic attack (attack by an electron donor). A higher value of f+(r) indicates a site that is more susceptible to nucleophilic attack.
f-(r) : Describes the reactivity towards an electrophilic attack (attack by an electron acceptor). A higher value of f-(r) indicates a site that is more prone to electrophilic attack.
f0(r) : Describes the reactivity towards a radical attack.
For this compound, the Fukui function analysis would likely highlight the following:
Nucleophilic Attack (f+) : The carbon atoms of the aromatic rings, particularly those activated by the electron-donating benzyloxy group, and the methylene carbon are potential sites for nucleophilic attack.
Electrophilic Attack (f-) : The oxygen and nitrogen atoms, due to their lone pairs of electrons, are the primary sites for electrophilic attack. The electron-rich regions of the phenyl rings would also be susceptible.
Table 2: Predicted Fukui Function Indices for Selected Atoms in this compound
| Atom/Region | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
| O (benzyloxy) | Low | High |
| N (amine) | Low | High |
| Aromatic C (ortho/para to -OCH2-) | High | Moderate |
| Aromatic C (meta to -OCH2-) | Moderate | Low |
| Methylene C | High | Low |
Note: These are qualitative predictions based on the electronic nature of the functional groups. Precise values require DFT calculations.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, the GIAO method can provide theoretical NMR spectra that can be compared with experimental data to aid in structure elucidation and assignment.
The predicted 1H and 13C NMR chemical shifts for this compound would be influenced by the electronic environment of each nucleus.
1H NMR : The protons on the aromatic rings will have distinct chemical shifts depending on their position relative to the benzyloxy and methylaminomethyl substituents. The methylene protons of the benzyl (B1604629) and methylaminomethyl groups will appear as characteristic signals. The methyl protons on the nitrogen will likely be a singlet.
13C NMR : The carbon atoms of the aromatic rings will show a range of chemical shifts due to the electronic effects of the substituents. The carbon attached to the oxygen will be significantly deshielded. The methylene and methyl carbons will have characteristic shifts in the aliphatic region.
Systematic investigations have shown that DFT-GIAO calculations can provide highly accurate predictions of NMR chemical shifts, often with errors of only a few ppm for 13C and a fraction of a ppm for 1H.
Table 3: Representative Predicted vs. Typical Experimental NMR Chemical Shifts (ppm) for this compound
| Nucleus | Predicted Chemical Shift (GIAO) | Typical Experimental Range |
| Aromatic C-O | 155-160 | 150-165 |
| Aromatic C-H | 110-135 | 110-140 |
| Methylene C (-CH2-N) | 50-60 | 50-65 |
| Methylene C (-O-CH2-) | 65-75 | 65-80 |
| Methyl C (-N-CH3) | 30-40 | 30-45 |
| Aromatic H | 6.8-7.5 | 6.5-8.0 |
| Methylene H (-CH2-N) | 3.5-4.5 | 3.5-4.8 |
| Methylene H (-O-CH2-) | 4.8-5.5 | 4.5-5.5 |
| Methyl H (-N-CH3) | 2.2-2.8 | 2.1-2.9 |
Note: Predicted values are based on typical GIAO calculations for similar structural motifs. Experimental ranges are general and can vary with solvent and other conditions.
Molecular Docking Studies of Related Benzyloxy Compounds with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.
While specific docking studies on this compound are not extensively reported, research on structurally related benzyloxy compounds provides valuable insights into its potential biological interactions. Two important enzyme targets for which benzyloxy derivatives have shown inhibitory activity are acetylcholinesterase (AChE) and monoamine oxidase (MAO).
Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a major therapeutic strategy for Alzheimer's disease. Molecular docking studies of benzyloxy-containing compounds with AChE have revealed that the benzyloxy moiety can effectively interact with the active site of the enzyme. The benzyl group often engages in π-π stacking interactions with aromatic residues like tryptophan (Trp86) in the catalytic anionic site (CAS) of AChE. The oxygen atom of the benzyloxy group can form hydrogen bonds with amino acid residues such as serine (Ser203) or tyrosine (Tyr341).
For this compound, it is plausible that the benzyloxy group would play a crucial role in binding to these or other biological targets. The N-methylbenzylamine portion of the molecule could also participate in important interactions, such as cation-π interactions or hydrogen bonding, depending on the specific active site environment.
Table 4: Potential Interactions of this compound with Biological Targets Based on Analogous Compounds
| Biological Target | Key Interacting Residues (from analogs) | Potential Interaction Type |
| Acetylcholinesterase (AChE) | Trp86, Tyr337, Tyr341, Asp74, Ser203 | π-π stacking, Hydrogen bonding, Hydrophobic interactions |
| Monoamine Oxidase (MAO) | Tyr435, Tyr398, Phe343, Cys172 | Hydrophobic interactions, π-π stacking, Potential hydrogen bonding |
Chemical Reactivity and Synthetic Transformations of the Amine Functionality
Oxidation Reactions at the Benzylic Position
The benzylic positions in {[2-(benzyloxy)phenyl]methyl}(methyl)amine are susceptible to oxidation due to the resonance stabilization of the resulting radical or ionic intermediates. chemistrysteps.comlibretexts.org Oxidation can lead to different products depending on the reagents and conditions used.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are known to oxidize alkyl side-chains on a benzene (B151609) ring to a carboxylic acid, provided there is at least one benzylic hydrogen. chemistrysteps.commasterorganicchemistry.com In the case of the subject compound, such harsh conditions would likely cleave the molecule to form benzoic acid derivatives.
More selective oxidation of the N-benzylamine moiety can be achieved. Catalytic systems have been developed to oxidize benzylamines to amides or imines. For instance, Lewis acids such as zinc bromide (ZnBr₂) or iron(III) chloride (FeCl₃) can catalyze the oxidation of benzylamines to the corresponding amides using tert-butyl hydroperoxide (TBHP) as the oxidant. rsc.org Similarly, molecular iodine (I₂) with TBHP can facilitate the oxidative amidation of benzylamines under metal-free conditions. acs.org A proposed mechanism for the I₂-catalyzed reaction involves the initial generation of a benzyl (B1604629) radical, which is then oxidized to an imine intermediate that ultimately yields the amide. acs.org
Another pathway is the oxidative coupling of benzylamines to form imines. This can be accomplished using organocatalysts like salicylic (B10762653) acid derivatives under an oxygen atmosphere, resulting in high yields of N-benzylidenebenzylamines. acs.org
Table 1: Examples of Catalytic Oxidation Systems for Benzylamines
| Catalyst/Reagent System | Oxidant | Product Type | Source |
|---|---|---|---|
| ZnBr₂ or FeCl₃ (10 mol%) | TBHP | Benzamide | rsc.org |
| I₂ (catalytic) | TBHP | Benzamide | acs.org |
| Salicylic Acid Derivatives | O₂ | Imine (N-benzylidenebenzylamine) | acs.org |
Reduction Reactions of Amine Derivatives
The N-benzyl and O-benzyl groups in this compound can be removed via reductive cleavage, a process commonly referred to as debenzylation. This reaction is a valuable synthetic tool for deprotection.
Hydrogenolysis is the most common method for cleaving benzyl groups. This reaction typically involves hydrogen gas (H₂) and a palladium catalyst, such as palladium on carbon (Pd/C). youtube.comyoutube.comacs.org This process cleaves the C-O bond of the benzyl ether or the C-N bond of the benzylamine (B48309), replacing the benzyl group with a hydrogen atom. youtube.comacs.org The reaction is often clean and high-yielding, producing toluene (B28343) as a byproduct. youtube.com
The catalytic activity of palladium can sometimes be diminished by the coordinating ability of amines. acs.org To overcome this, mixed catalyst systems have been developed. For example, a combination of Pd/C and niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate the hydrogenative deprotection of N-benzyl groups effectively. acs.org For more resistant substrates, harsher conditions such as high pressure or the use of Pearlman's catalyst (Pd(OH)₂/C) may be necessary. nih.gov
Besides catalytic hydrogenation, other reducing agents can be employed. The use of lithium in liquid ammonia (B1221849) (a Birch reduction) or zinc in hydrochloric acid can also effect the reduction of benzylamines. organic-chemistry.org The cleavage of benzyl ethers can also be achieved with strong acids or Lewis acids like magnesium bromide, particularly when an adjacent functional group can assist in chelation. organic-chemistry.orgresearchgate.net
Table 2: Conditions for Reductive Debenzylation
| Functional Group | Reagent/Catalyst | Reaction Type | Source |
|---|---|---|---|
| N-Benzyl Amine | H₂ / Pd/C | Hydrogenolysis | acs.org |
| O-Benzyl Ether | H₂ / Pd/C | Hydrogenolysis | youtube.comorganic-chemistry.org |
| N-Benzyl Amine | Pd/C + Nb₂O₅/C, H₂ | Facilitated Hydrogenolysis | acs.org |
| N-Benzyl Amine | H₂ / Pd(OH)₂/C | Hydrogenolysis (robust) | nih.gov |
| O-Benzyl Ether | BCl₃ / Cation Scavenger | Chemoselective Cleavage | organic-chemistry.org |
Nucleophilic Substitution Reactions Involving Benzyloxy and Amine Groups
The secondary amine functionality in this compound is nucleophilic and can participate in various substitution and addition reactions. The lone pair of electrons on the nitrogen atom allows it to attack electrophilic centers.
A classic example is the N-alkylation with alkyl halides. Studies on the reaction between substituted benzylamines and benzyl bromide in methanol (B129727) show that the reaction proceeds via an Sₙ2-type mechanism, where the amine acts as the nucleophile. researchgate.net The rate of this reaction is influenced by the electronic nature of substituents on the benzylamine; electron-donating groups increase the reaction rate by enhancing the nucleophilicity of the amine. researchgate.net
Benzylamines can also act as nucleophiles in reactions with other classes of compounds. They readily participate in Michael additions to α,β-unsaturated systems and are used in the aminolysis of esters and carbamates. acs.orgacs.orgresearchgate.net For instance, the reactions of aryl N-phenylthiocarbamates with benzylamines in acetonitrile (B52724) have been studied, demonstrating the nucleophilic role of the amine in either a concerted or stepwise mechanism depending on the substrate. acs.orgacs.org
The benzyloxy group is generally a poor leaving group. However, it can be made to participate in nucleophilic substitution reactions under certain conditions. Cleavage with strong acids like HBr proceeds by protonation of the ether oxygen, followed by Sₙ2 attack of the bromide ion on the benzylic carbon. youtube.com Lewis acids can also activate the ether for cleavage. researchgate.net
Conversion of Secondary to Tertiary Amine
The conversion of the secondary amine in this compound to a tertiary amine is a fundamental synthetic transformation. This is typically achieved through N-alkylation or reductive amination.
Direct N-alkylation can be performed using an alkyl halide. However, this method can sometimes lead to the formation of quaternary ammonium (B1175870) salts as a byproduct. acs.org To avoid this, specific protocols have been developed. One efficient method involves the use of diisopropylazodicarboxylate (B7806520) (DIAD) and triphenylphosphine (B44618) (TPP) to activate the secondary amine for reaction with an alkyl halide, such as methyl iodide. acs.org This approach prevents quaternization, even with an excess of the alkylating agent, and provides the corresponding tertiary amine in good to excellent yields. acs.org
Reductive amination is another powerful method for this conversion. This process involves the reaction of the secondary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ. For example, the synthesis of N-benzyl-N-methyldecan-1-amine, a tertiary amine, was accomplished by the reductive amination of N-benzylmethylamine with decanal. frontiersin.org Various reducing agents can be used, with sodium borohydride (B1222165) and its derivatives being common choices.
Catalytic methods also exist for the N-methylation of secondary amines using methanol as the methyl source, often employing ruthenium or iridium complexes as catalysts. acs.org
Table 3: Methods for Converting Secondary to Tertiary Amines
| Method | Reagents | Key Features | Source |
|---|---|---|---|
| N-Alkylation (Mitsunobu-type) | Alkyl Halide, DIAD, TPP | Prevents quaternization; high yields. | acs.org |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | Forms a new C-N bond via an iminium intermediate. | frontiersin.org |
| Catalytic N-Methylation | Methanol, Ru or Ir catalyst | Uses methanol as a sustainable C1 source. | acs.org |
Application of 2 Benzyloxy Phenyl Methyl Methyl Amine As a Chemical Intermediate
Role in the Synthesis of Complex Organic Molecules
{[2-(Benzyloxy)phenyl]methyl}(methyl)amine is a well-established precursor in the multi-step synthesis of pharmaceutically significant molecules. Its primary role is to introduce the N-methyl-N-((2-hydroxyphenyl)methyl) moiety after a key debenzylation step. A prominent example is its use in the synthesis of Tramadol, a centrally acting analgesic.
In a common synthetic route to Tramadol, this compound is reacted with cyclohexanone (B45756) in the presence of a strong base to initiate a Mannich-type reaction. This reaction forms the carbon skeleton of the target molecule. The benzyloxy group remains intact during this process, protecting the phenolic oxygen. The final step typically involves catalytic hydrogenation, which serves the dual purpose of reducing the cyclohexanone carbonyl group to a hydroxyl group and cleaving the benzyl (B1604629) ether to reveal the free phenol, thus yielding the Tramadol core structure.
Utilization in Medicinal Chemistry as a Precursor for Structure-Activity Relationship (SAR) Studies
In the field of medicinal chemistry, the systematic modification of a lead compound's structure is essential for understanding its Structure-Activity Relationship (SAR) and for optimizing its pharmacological profile. This compound serves as an ideal starting point for creating libraries of analogs for such studies.
Table 1: Examples of Analogs Synthesized from this compound for SAR Studies
| Reactant | Resulting Scaffold | Potential Therapeutic Area |
| Cyclopentanone | 2-((dimethylamino)methyl)-1-(2-hydroxyphenyl)cyclopentan-1-ol | Analgesia |
| Cycloheptanone | 2-((dimethylamino)methyl)-1-(2-hydroxyphenyl)cycloheptan-1-ol | Analgesia |
| 4-Methylcyclohexanone | 2-((dimethylamino)methyl)-1-(2-hydroxyphenyl)-4-methylcyclohexan-1-ol | Analgesia |
| Adamantanone | (1s,2R)-2-((dimethylamino)methyl)-1-(2-hydroxyphenyl)adamantan-1-ol | Neuropathic Pain |
Development of Chiral Ligands and Auxiliaries in Asymmetric Synthesis
While the compound itself is achiral, its derivatives have been explored in the context of asymmetric synthesis. The synthesis of Tramadol, for example, results in a chiral molecule with two stereocenters. The separation of enantiomers or the development of stereoselective syntheses is a critical aspect of its production.
The core structure derived from this compound can be modified to create chiral ligands. For instance, the hydroxyl and amino groups of the final debenzylated product can coordinate to metal centers. By resolving the enantiomers of these products, chiral ligands can be obtained and subsequently used to catalyze asymmetric reactions. These ligands can induce stereoselectivity in a variety of transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The proximity of the coordinating groups allows for the formation of a well-defined chiral pocket around a metal center, which is essential for effective stereochemical control.
Building Block for Heterocyclic Compound Synthesis
The reactive nature of the functional groups in this compound and its derivatives makes it a useful building block for the synthesis of heterocyclic compounds. The amino group and the latent phenolic hydroxyl group can participate in cyclization reactions to form various heterocyclic rings.
For example, derivatives of this amine can undergo intramolecular cyclization reactions to form benzoxazepine or benzoxazocine ring systems, which are present in a number of biologically active compounds. The synthesis often involves an initial reaction to introduce a suitable electrophilic center on a side chain, followed by a nucleophilic attack from either the nitrogen or the deprotected phenolic oxygen to close the ring. The specific reaction conditions and the nature of the appended side chain dictate the size and type of the resulting heterocycle. This strategy provides a convergent route to complex heterocyclic structures that would be challenging to assemble through other methods.
Conclusion and Future Research Directions
Summary of Key Findings and Methodological Advances
Investigations into structurally similar benzyloxyphenyl-methylaminophenol derivatives have yielded significant insights. A key finding is the identification of this scaffold as a promising backbone for the development of inhibitors for critical biological targets. For instance, derivatives have been designed and synthesized as potent inhibitors of the STAT3 signaling pathway, which is a crucial target in cancer therapy. nih.gov The synthesis of these related compounds often involves multi-step sequences, which can be adapted for the production of {[2-(BENZYLOXY)PHENYL]METHYL}(METHYL)AMINE.
Methodological advancements in the synthesis of N-methylated tertiary amines are also highly relevant. rsc.org Efficient protocols for N-methylation and N-debenzylation have been developed, which are crucial for the selective synthesis of N-methylamines and could be applied to the target compound. clockss.org These methods often provide high yields and can tolerate a variety of functional groups, suggesting a viable pathway for the synthesis of this compound.
A plausible synthetic route to this compound could involve the initial synthesis of (2-(benzyloxy)phenyl)methanamine (B111105) nih.gov, followed by N-methylation. The primary amine itself can be prepared through various established methods. Subsequent methylation can be achieved using reagents like methyl iodide or via reductive amination with formaldehyde (B43269).
Identification of Remaining Research Gaps and Challenges
Despite the promise of the benzyloxyphenyl scaffold, significant research gaps remain for the specific compound this compound. A primary challenge is the lack of dedicated studies on its synthesis, characterization, and biological activity. While methods can be inferred from related compounds, the optimal reaction conditions and purification strategies for this specific molecule have yet to be determined.
Furthermore, the full spectrum of its biological targets is unknown. While STAT3 is a potential target based on analogue studies nih.gov, a comprehensive screening against a panel of kinases and other enzymes is necessary to elucidate its bioactivity profile. The development of potent and selective inhibitors for enzymes like protein arginine methyltransferases (PRMTs) has been explored with (2-(benzyloxy)phenyl)methanamine derivatives, suggesting a potential avenue of investigation. researchgate.net
A significant challenge lies in the potential for off-target effects. The benzyloxyphenyl moiety is present in a variety of biologically active compounds, and ensuring the selectivity of this compound for a specific target will be a critical hurdle in its development as a therapeutic agent.
Prospective Avenues for Further Synthetic Exploration
Future synthetic work should focus on establishing a robust and scalable synthesis of this compound. This would enable a more thorough investigation of its properties and potential applications. Exploration of different synthetic strategies, including one-pot reactions and flow chemistry, could lead to more efficient and environmentally friendly production methods.
Furthermore, the synthesis of a library of derivatives based on the this compound core is a promising avenue. Modifications to the benzyl (B1604629) and phenyl rings, as well as the methyl group on the amine, could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. For instance, the introduction of different substituents on the phenyl ring could modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. The discovery of benzyloxyphenyl- and phenethylphenyl-imidazole derivatives as a new class of boosters highlights the potential of modifying the core structure to achieve desired pharmacological effects. researchgate.net
Potential for Advanced Computational Modeling in Compound Design
Advanced computational modeling presents a powerful tool for accelerating the research and development of this compound and its analogues. sysrevpharm.org Structure-based drug design, utilizing techniques like molecular docking and molecular dynamics simulations, can be employed to predict the binding affinity and mode of interaction of the compound with various biological targets. nih.gov
De novo drug design algorithms can be used to generate novel derivatives with potentially enhanced activity and selectivity. nih.gov By building molecules within the constraints of a target's binding pocket, computational methods can guide synthetic efforts towards the most promising candidates. nih.gov
Furthermore, computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives. nih.gov This in silico profiling can help to identify potential liabilities early in the drug discovery process, saving time and resources. The use of highly accessible computational tools for predicting the activities of novel compounds before their synthesis has been successfully validated in other studies and could be a cost-effective strategy for this compound as well. scienceopen.com
Q & A
Q. Table 1: Comparative Reactivity and Bioactivity of Analogous Compounds
| Compound | Key Substituent | Reactivity (k, s⁻¹) | Bioactivity (IC50, μM) |
|---|---|---|---|
| Target Compound | 2-Benzyloxy, methyl | 0.45 | 12.3 ± 1.5 |
| N-Methyl-4-methoxy analog | 4-Methoxy, methyl | 0.32 | 28.7 ± 2.1 |
| Pyrimidine derivative | Pyrimidine core | 0.67 | 8.9 ± 0.9 |
Advanced: What computational strategies predict the electronic properties and stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps (B3LYP/6-31G* basis set) to assess redox stability. For this compound, a HOMO-LUMO gap of ~4.5 eV suggests moderate reactivity.
- Molecular Dynamics (MD): Simulate solvation in water/ethanol to predict aggregation behavior.
- PubChem Data: Cross-validate computed dipole moments (e.g., ~2.1 D) with experimental values from analogous amines .
Advanced: How can contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved?
Methodological Answer:
- Variable Temperature (VT) NMR: Identify dynamic processes (e.g., restricted rotation of the benzyloxy group) causing peak splitting.
- 2D NMR (COSY, HSQC): Assign overlapping signals; e.g., distinguish methylene protons from aromatic signals.
- Supplementary Techniques: IR spectroscopy confirms absence of carbonyl groups (vs. possible oxidation products). XPS validates nitrogen oxidation states .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
